molecular formula C8H7ClF3N3 B12232247 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine

Cat. No.: B12232247
M. Wt: 237.61 g/mol
InChI Key: SYEWRWAASKABQP-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine is a chemical compound that features a benzimidazole core substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the benzimidazole core. One common method is the cyclization of o-phenylenediamine with trifluoroacetic acid, followed by amination at the 4-position. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1{H}-benzimidazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)benzimidazole: Lacks the amine group at the 4-position.

    4-amino-1H-benzimidazole: Lacks the trifluoromethyl group at the 2-position.

    2-(trifluoromethyl)-1H-indole: Similar structure but with an indole core instead of benzimidazole.

Uniqueness

2-(trifluoromethyl)-1{H}-benzimidazol-4-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7ClF3N3

Molecular Weight

237.61 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazol-4-amine;hydrochloride

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7;/h1-3H,12H2,(H,13,14);1H

InChI Key

SYEWRWAASKABQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N.Cl

Origin of Product

United States

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